

Application Note: Analysis of Imazalil Residues in Citrus using the QuEChERS Method

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Compound of Interest		
Compound Name:	Imazalil	
Cat. No.:	B1671291	Get Quote

Introduction

Imazalil is a widely used post-harvest fungicide applied to citrus fruits to prevent decay and extend shelf life[1][2]. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for imazalil in food products. Therefore, a reliable and efficient analytical method is crucial for monitoring its residues in citrus fruits to ensure consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage[3][4]. This application note provides a detailed protocol for the extraction and quantification of imazalil in citrus fruits using the QuEChERS methodology followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Principle

The QuEChERS method involves two main steps. First, the homogenized citrus sample is extracted with acetonitrile. A mixture of salts (primarily magnesium sulfate and sodium chloride/citrate) is then added to induce phase separation between the aqueous and organic layers and to partition the pesticides into the acetonitrile layer[3]. The second step is a cleanup procedure known as dispersive solid-phase extraction (dSPE), where an aliquot of the acetonitrile extract is mixed with sorbents to remove interfering matrix components like organic acids, sugars, and pigments[5][6]. For citrus matrices, Primary Secondary Amine (PSA) is the most critical sorbent as it effectively removes organic acids and sugars[5][7]. Following



cleanup, the final extract is analyzed by LC-MS/MS for sensitive and selective detection of imazalil[8][9].

Experimental Protocols

- 1. Reagents and Materials
- Solvents: Acetonitrile (ACN) and Water (LC-MS grade).
- Reagents: Formic acid, Ammonium formate.
- Standards: Imazalil analytical standard.
- QuEChERS Extraction Salts: EN 15662 formulation (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) or equivalent preweighed packets[4].
- dSPE Cleanup Tubes: 2 mL microcentrifuge tubes containing 150 mg anhydrous MgSO₄ and 25 mg PSA[10].
- Equipment: High-speed blender/homogenizer, 50 mL centrifuge tubes, refrigerated centrifuge, vortex mixer, micropipettes, syringe filters (0.22 µm).
- 2. Sample Preparation (Homogenization)
- Wash the whole citrus fruit (e.g., orange, lemon) and dry it with a paper towel.
- Cut the entire fruit into small pieces.
- Homogenize the pieces in a high-speed blender until a uniform puree is obtained.
- Store the homogenate in a sealed container at -20°C until analysis[9].
- 3. QuEChERS Extraction Protocol
- Weigh 10 g (± 0.1 g) of the homogenized citrus sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube[4].



- Cap the tube and shake it vigorously for 1 minute.
- Add the contents of one QuEChERS extraction salt packet (e.g., EN 15662 formulation)[4].
- Immediately cap and shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifuge the tube at ≥3000 g for 5 minutes[4].
- 4. Dispersive SPE (dSPE) Cleanup
- Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing MgSO₄ and PSA[4][10].
- Cap the tube and shake it vigorously for 30 seconds[5].
- Centrifuge the tube at high speed (e.g., 12,000 rpm) for 5 minutes[10].
- The resulting supernatant is the final extract.
- 5. Instrumental Analysis (LC-MS/MS)
- Take an aliquot of the final extract and, if necessary, dilute it with water or an initial mobile phase to minimize matrix effects[4].
- Filter the extract through a 0.22 μm syringe filter before injection.
- Analyze the sample using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for **Imazalil** Analysis This table summarizes the typical mass spectrometry conditions for detecting and quantifying **Imazalil**.



Parameter	Setting	Reference
Ionization Mode	Electrospray (ESI), Positive	[1][11]
Precursor Ion (m/z)	297.0 / 299.1	[1][11]
Quantifier Ion (m/z)	159.0	[11]
Qualifier Ion (m/z)	257.0	[1]
Collision Energy (V)	Analyte-dependent, typically 24-30 V	[1]

Table 2: Method Performance Data for **Imazalil** in Citrus This table outlines the expected validation parameters for the described method, demonstrating its suitability for routine analysis.

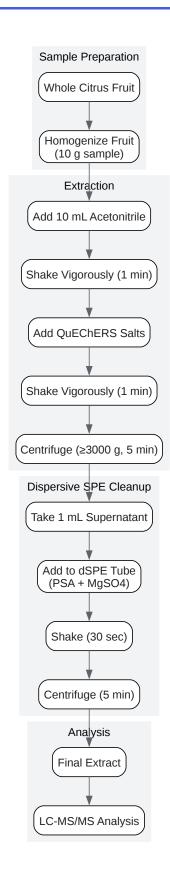
Parameter	Typical Value	Reference
Recovery (%)	70 - 120%	[12][13]
Repeatability (RSDr %)	≤ 20%	[12][13]
Limit of Quantification (LOQ)	0.01 mg/kg (10 μg/kg)	[8][9]

Matrix Effects

Citrus is considered a complex matrix due to its high content of sugars, organic acids, and flavonoids[14]. These co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement. This phenomenon, known as the matrix effect, can compromise the accuracy of quantification[15][16]. To compensate for matrix effects, it is highly recommended to use matrix-matched calibration standards for quantification. This involves preparing calibration standards in a blank citrus extract that has undergone the entire QuEChERS procedure.

Visualizations





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Caption: Experimental workflow for QuEChERS analysis of Imazalil in citrus.





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Caption: Logical flow of the analytical method for Imazalil residue in citrus.

Conclusion

The QuEChERS method coupled with LC-MS/MS provides a fast, effective, and reliable approach for the determination of **imazalil** residues in citrus fruits. The protocol offers excellent



recovery and sensitivity, meeting the requirements for regulatory monitoring[10][12]. Proper sample homogenization and the use of matrix-matched calibration are critical for achieving accurate and reproducible results. This method is well-suited for high-throughput laboratories tasked with ensuring food safety and compliance with MRLs.

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